SB203580 is a synthetic compound widely employed in scientific research as a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically the α and β isoforms [, ]. It has played a significant role in elucidating the functions of p38 MAPKs in various cellular processes, including inflammation, apoptosis, cell differentiation, and signal transduction [, ].
SB 203580, chemically known as 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been extensively studied for its role in modulating inflammatory responses and cellular stress responses by inhibiting the activity of p38 MAPK, which is a critical mediator in various cellular processes including inflammation, apoptosis, and cell differentiation .
SB 203580 is classified as a pyridinyl imidazole compound. It acts primarily as an ATP-competitive inhibitor of p38 MAPK, demonstrating high selectivity against other kinases such as lymphocyte kinase and glycogen synthase kinase 3 . The compound is commercially available and widely used in research settings to explore the pathways involved in inflammation and cellular signaling.
The synthesis of SB 203580 involves several steps that typically include the formation of the imidazole ring along with the introduction of various functional groups. While specific synthetic routes can vary, a common approach involves:
The purity of SB 203580 is typically confirmed through high-performance liquid chromatography (HPLC), ensuring it meets the ≥98% purity standard required for research applications .
SB 203580 primarily functions through competitive inhibition of p38 MAPK. Its effectiveness is measured by its IC50 values, which are approximately 50 nM for p38α and 500 nM for p38β isoforms . The compound has been shown to inhibit various downstream effects related to cytokine production, including interleukin-6 and tumor necrosis factor-alpha synthesis during inflammatory responses.
In experimental setups, SB 203580 has been utilized in combination with other chemotherapeutic agents to enhance apoptotic responses in cancer cells, thereby demonstrating its potential in cancer therapies .
The mechanism by which SB 203580 exerts its effects involves:
Studies have demonstrated that treatment with SB 203580 can significantly alter gene expression profiles related to inflammation and stress response pathways .
Key data points include:
SB 203580 has a wide range of applications in scientific research:
SB 203580 exerts inhibition by competitively binding the ATP pocket of p38 MAPK isoforms. Structural studies reveal that the inhibitor's pyridinyl and fluorophenyl moieties form critical van der Waals contacts with hydrophobic regions near Thr106 and His107 in p38α, while the methylsulfinylphenyl group occupies a distinct hydrophobic pocket. This binding mode displaces ATP and prevents phosphotransfer to downstream substrates [4] [6].
Table 1: Structural Determinants of SB 203580 Selectivity
Kinase Isoform | Residue at Position 106 | SB 203580 IC₅₀ | Conformational Outcome |
---|---|---|---|
p38α | Threonine | 34 nM | High-affinity binding |
p38β | Threonine | 500 nM | Moderate affinity binding |
p38γ | Methionine | >10 μM | No significant inhibition |
p38δ | Methionine | >10 μM | No significant inhibition |
JNK1 | Methionine | >100 μM | Steric exclusion |
The Thr106 "gatekeeper" residue is the primary determinant of selectivity. Isoforms with smaller residues (Thr, Ser) permit SB 203580 binding, whereas bulkier residues (Met, Glu) sterically hinder access. Mutagenesis studies confirm that substituting Thr106 with methionine in p38α abolishes inhibition, while engineering Thr106 into JNK1 confers sensitivity [10].
SB 203580 preferentially binds the ATP-pocket conformation adopted by phosphorylated (activated) p38α. Kinetic analyses demonstrate a 10-fold higher affinity for the active state due to structural rearrangements in the catalytic domain. Upon activation, the conserved DFG motif (Asp168-Phe169-Gly170) shifts into an "in" orientation, enlarging the hydrophobic pocket adjacent to Thr106. This allows deeper penetration of the imidazole ring and stabilizes the inhibitor-kinase complex [1] [9].
In contrast, inactive p38α adopts a DFG-"out" conformation that constricts the ATP pocket, reducing SB 203580 binding efficacy. This state-dependent selectivity has critical implications for cellular studies: SB 203580 effectively inhibits stress-activated p38 but exhibits diminished activity in unstimulated cells where p38 is predominantly inactive [1].
Beyond p38α/β, SB 203580 inhibits several kinases with structural similarities in their ATP-binding pockets:
Table 2: Documented Off-Target Kinases of SB 203580
Off-Target Kinase | IC₅₀ (μM) | Structural Determinant | Biological Impact |
---|---|---|---|
RIP2 | 0.5 | Small gatekeeper residue | Impaired NF-κB activation |
c-Raf | 2.0 | ATP-pocket hydrophobicity | Reduced MEK/ERK signaling |
GSK3β | 5.0 | C-terminal lobe flexibility | Dysregulated glycogen synthesis |
TGFβ-RI | 10.0 | Engineered Thr→Ser mutation | Altered SMAD phosphorylation |
Notably, the TGFβ type I receptor becomes sensitive to SB 203580 when its native methionine is mutated to serine, confirming the gatekeeper residue's role in off-target effects [10]. Researchers must use concentrations ≤1 μM to minimize these artifacts in p38-focused studies.
Paradoxically, SB 203580 at supraphysiological concentrations (5–10 μM) enhances NF-κB transcriptional activity in erythroleukaemic TF-1 cells. This occurs via unintended activation of the PI3K/Akt and PDK1 pathways:
Table 3: Concentration-Dependent Effects of SB 203580 on Non-p38 Pathways
Concentration | Pathway Affected | Observed Effect | Mechanistic Basis |
---|---|---|---|
0.1–1 μM | p38α/β MAPK | Target-selective inhibition | ATP-competitive binding |
1–5 μM | RIP2/c-Raf/GSK3β | Off-target kinase suppression | Similar ATP-pocket topology |
5–10 μM | PI3K/Akt & PDK1 | Akt phosphorylation ↑ (200–300%) | PIP3 membrane stabilization |
>10 μM | ERK/JNK | ERK/JNK phosphorylation ↑ (2-fold) | Raf inhibition feedback |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7